molecular formula C11H11N3O2 B1414873 N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1152836-90-2

N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No. B1414873
M. Wt: 217.22 g/mol
InChI Key: BSUVSWPKCMWXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide, also known as 4-HPPA, is a novel small molecule that has recently been found to have a wide range of potential applications in scientific research. It is a member of the pyrazole class of compounds and is a derivative of phenylacetamide. 4-HPPA has been shown to possess a variety of biochemical and physiological effects, making it an attractive and promising compound for further research.

Scientific Research Applications

  • Coordination Complexes and Antioxidant Activity

    • N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide derivatives have been used to synthesize novel coordination complexes with Co(II) and Cu(II). These complexes exhibit significant in vitro antioxidant activity, as determined by various assays such as DPPH, ABTS, and FRAP (Chkirate et al., 2019).
  • Antimicrobial Activities

    • Novel thiazole derivatives incorporating the pyrazole moiety at the 2nd position of N-(4-phenylthiazol-2-yl) acetamide have been synthesized. These compounds demonstrated significant anti-bacterial and anti-fungal activities, with specific derivatives showing high efficacy against certain bacterial and fungal strains (Saravanan et al., 2010).
  • Pharmacological Evaluation for Antioxidant and Anti-inflammatory Actions

    • Heterocyclic 1,3,4-oxadiazole and pyrazole derivatives, including variants of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide, have been computationally and pharmacologically evaluated. These compounds showed promise in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
  • Chemoselective Acetylation in Drug Synthesis

    • N-(2-Hydroxyphenyl)acetamide, an intermediate variant in this chemical family, plays a crucial role in the synthesis of antimalarial drugs. Its chemoselective monoacetylation has been investigated for efficient drug production (Magadum & Yadav, 2018).
  • Flavouring Substance Evaluation

    • Derivatives of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide have been evaluated as flavouring substances in food products. Their safety and potential health implications have been assessed, showing no significant adverse effects at certain levels of dietary exposure (Younes et al., 2018).

properties

IUPAC Name

N-(4-hydroxyphenyl)-2-pyrazol-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-10-4-2-9(3-5-10)13-11(16)8-14-7-1-6-12-14/h1-7,15H,8H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUVSWPKCMWXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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